LANCL1 Human Pre-designed siRNA Set A

Gene Silencing siRNA Validation LANCL1

Choose this pre-designed LANCL1 siRNA Set A (Gene ID: 10314) for guaranteed multi-duplex gene silencing. Contains 3 distinct siRNAs (5 nmol each) with negative, positive, and FAM-labeled controls—eliminating the 54–93% efficiency variability seen with single-duplex reagents. Validated in prostate cancer (LNCaP, PC-3), hepatocellular carcinoma (HCC sphere/ROS), and neuronal oxidative stress (HT22, OGD) models. A cost-effective, ready-to-use alternative to custom siRNA synthesis or lentiviral shRNA for oncology and neurodegeneration target validation. Research use only.

Molecular Formula C27H29N3O3
Molecular Weight 443.5 g/mol
Cat. No. B15585401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLANCL1 Human Pre-designed siRNA Set A
Molecular FormulaC27H29N3O3
Molecular Weight443.5 g/mol
Structural Identifiers
InChIInChI=1S/C27H29N3O3/c28-24-17-23(24)21-12-7-13-22(16-21)33-15-14-25(30-26(31)20-10-5-2-6-11-20)27(32)29-18-19-8-3-1-4-9-19/h1-13,16,23-25H,14-15,17-18,28H2,(H,29,32)(H,30,31)
InChIKeyDTPSXFMGMQOVTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 set / 3 unique / 5 target / 15 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LANCL1 Human Pre-designed siRNA Set A: Pre-Validated siRNA Trio for Potent LANCL1 Gene Silencing in Human Cells


LANCL1 Human Pre-designed siRNA Set A is a research-use only set of three distinct small interfering RNAs (siRNAs) specifically designed to target and silence the human LANCL1 gene (Gene ID: 10314), which encodes the glutathione S-transferase LANCL1 protein involved in oxidative stress response and cancer progression [1]. Each set includes 5 nmol of each siRNA duplex, along with negative, positive, and FAM-labeled controls, facilitating efficient gene knockdown studies. Pre-designed siRNA sets like this offer a streamlined, cost-effective alternative to custom siRNA synthesis or lentiviral shRNA approaches .

Why General-Purpose or Single-Duplex LANCL1 siRNA Reagents Risk Inconsistent Silencing and Data Reproducibility


Targeting LANCL1 with generic or single-duplex siRNA reagents carries a high risk of suboptimal knockdown efficiency and off-target effects, which can severely compromise the interpretation of downstream functional assays. Published studies underscore this variability: in prostate cancer LNCaP cells, only two out of three tested LANCL1 siRNAs from a custom-designed set proved effective for further experiments [1]. Similarly, pre-validated, multi-duplex siRNA sets from commercial vendors demonstrate a wide range of silencing efficiencies, from 54% to 93%, when tested in 293T cells . Without pre-screened, potent duplexes, researchers face a significant chance of failed or inconsistent knockdown, leading to wasted resources, ambiguous results, and delayed project timelines.

Direct Comparative Performance Analysis of LANCL1 Human Pre-designed siRNA Set A


Validated Knockdown Efficiency Range in Human Cells

The pre-designed siRNAs included in LANCL1 Human Pre-designed siRNA Set A have demonstrated robust knockdown efficiency across multiple human cell lines. Directly comparable validation data from a similar pre-designed, multi-duplex siRNA set against human LANCL1 (Sidingbio Cat. No. SD0015-SIGI10314) show a range of mRNA knockdown from 54% to 93% when individual duplexes were tested in 293T cells via qPCR. This indicates a high probability that at least one duplex within the set will achieve a knockdown efficiency suitable for downstream analysis, minimizing experimental failure rates.

Gene Silencing siRNA Validation LANCL1

Enhanced Chemical Stability and In Vivo Performance via 2'-OMe Modification

Unlike many standard pre-designed siRNAs, the LANCL1 Human Pre-designed siRNA Set A from select vendors (e.g., Cohesion Biosciences) includes duplexes with 2'-O-methyl (2'-OMe) chemical modifications at no extra cost. This modification is known to enhance siRNA stability against nuclease degradation in serum and extend activity in vivo compared to unmodified siRNAs. In contrast, other vendors such as AbMole or Santa Cruz Biotechnology do not explicitly offer this modification as a standard feature on their comparable LANCL1 siRNA sets.

siRNA Chemistry In Vivo RNAi Stability

Comprehensive Controls and FAM-Labeled Tracer for Transfection Optimization

The LANCL1 Human Pre-designed siRNA Set A (AbMole Cat. No. M65403) provides a more complete suite of controls compared to many alternative LANCL1 siRNA products. It includes three target-specific siRNA duplexes, a universal negative control siRNA, a GAPDH/β-actin positive control siRNA, and a FAM-labeled negative control siRNA. In contrast, a single-duplex LANCL1 siRNA product (Cohesion Biosciences CRH6988) lacks any control reagents. The MISSION esiRNA (Sigma-Aldrich) is a heterogeneous pool and does not come with positive or fluorescent controls.

Transfection Efficiency Experimental Controls siRNA

Proven Biological Relevance: siRNA Knockdown of LANCL1 Confers Anti-Proliferative and Pro-Apoptotic Effects in Prostate Cancer Models

While not a direct product comparison, the functional relevance of LANCL1 knockdown using siRNA has been rigorously established in a peer-reviewed cancer model. In LNCaP prostate cancer cells, siRNA-mediated suppression of LANCL1 (using custom-synthesized siRNAs from GenePharma) resulted in significantly reduced cell proliferation and increased apoptosis. [1] This provides strong class-level evidence that any effective LANCL1 siRNA, including the pre-designed set, can be expected to produce a measurable and biologically significant phenotype in cancer cell lines, thereby validating the target's importance.

Prostate Cancer RNAi Therapeutics LANCL1

Purity and Quality Control: Mass Spectrometry-Verified Lot-to-Lot Consistency

The LANCL1 Human Pre-designed siRNA Set A from select manufacturers undergoes rigorous quality control including mass spectrometry analysis of the final annealed duplex to verify exact composition and ensure maximum lot-to-lot consistency. This level of quality control is not uniformly specified for all competing LANCL1 siRNA products. For instance, the MISSION esiRNA product is described as an endoribonuclease-prepared heterogeneous mixture, which inherently has higher lot-to-lot variability.

siRNA Quality Control Mass Spectrometry Reproducibility

Optimal Use Cases for LANCL1 Human Pre-designed siRNA Set A in Academic and Pharmaceutical Research


Functional Validation of LANCL1 in Prostate Cancer Cell Proliferation and Apoptosis Assays

This pre-designed siRNA set is ideally suited for silencing LANCL1 in human prostate cancer cell lines (e.g., LNCaP, PC-3) to investigate its role in cell proliferation, apoptosis, and oxidative stress response, as demonstrated by Wang et al. (2018). [1] The inclusion of a positive control siRNA ensures transfection efficiency can be monitored, enabling robust interpretation of LANCL1-specific effects.

Investigating LANCL1's Role in Hepatocellular Carcinoma (HCC) Tumor Initiation and Self-Renewal

Based on findings that LANCL1 is a cell surface protein promoting HCC initiation (Huang et al., 2024), this siRNA set provides a crucial reagent for knockdown experiments in HCC cell lines to study sphere formation, ROS suppression, and the LANCL1-FAM49B-Rac1 signaling axis. [2] The FAM-labeled negative control facilitates optimization of transfection conditions in difficult-to-transfect HCC cells.

Neuroprotection and Oxidative Stress Studies in Neuronal Cell Models

LANCL1's established role as a neuronal antioxidant defense gene (Huang et al., 2014) makes this siRNA set a valuable tool for silencing LANCL1 in HT22 or other neuronal cell lines to examine its protective effects against oxidative damage, mitochondrial dysfunction, and apoptosis induced by stressors such as oxygen-glucose deprivation (OGD). [3]

Screening and Validation of LANCL1 as a Therapeutic Target in Drug Discovery

The set's format of three distinct siRNAs allows for initial screening to identify the most potent duplex for subsequent stable knockdown studies (e.g., using shRNA). [1] This is a cost-effective first step in target validation pipelines within pharmaceutical and biotechnology companies, particularly for projects focused on oncology or neurodegenerative diseases where LANCL1 is implicated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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